molecular formula C11H13F2N B3373356 4-(2,3-Difluorophenyl)piperidine CAS No. 1004852-69-0

4-(2,3-Difluorophenyl)piperidine

Cat. No.: B3373356
CAS No.: 1004852-69-0
M. Wt: 197.22 g/mol
InChI Key: NCLIFCTURKFISK-UHFFFAOYSA-N
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Description

4-(2,3-Difluorophenyl)piperidine is a chemical compound with the molecular formula C11H13F2N. It is a piperidine derivative where the piperidine ring is substituted with a 2,3-difluorophenyl group.

Preparation Methods

The synthesis of 4-(2,3-Difluorophenyl)piperidine typically involves the reaction of 2,3-difluorobenzaldehyde with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(2,3-Difluorophenyl)piperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

4-(2,3-Difluorophenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-Difluorophenyl)piperidine involves its interaction with molecular targets, such as receptors or enzymes, through binding or inhibition. The specific pathways and targets depend on the context of its use, particularly in medicinal chemistry where it may act as an inhibitor or modulator of biological pathways .

Comparison with Similar Compounds

4-(2,3-Difluorophenyl)piperidine can be compared with other fluorinated piperidine derivatives, such as:

  • 4-(2,4-Difluorophenyl)piperidine
  • 4-(3,5-Difluorophenyl)piperidine
  • 4-(2,6-Difluorophenyl)piperidine

These compounds share similar structural features but differ in the position of the fluorine atoms, which can influence their chemical reactivity and biological activity. The unique positioning of the fluorine atoms in this compound may confer distinct properties, making it suitable for specific applications .

Properties

IUPAC Name

4-(2,3-difluorophenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N/c12-10-3-1-2-9(11(10)13)8-4-6-14-7-5-8/h1-3,8,14H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLIFCTURKFISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-(2,3-difluorophenyl)-1,2,3,6-tetrahydropyridine (2.4 g, 12.3 mmol), palladium on active carbon (0.5 g) and formic acid (2.4 ml) in isopropanol (50 ml) was hydrogenated at 50 psi for 6 h under hydrogen gas. The reaction mixture was filtered through a pad of celite and the filtrate was concentrated and evaporated to dryness. Aqueous sodium carbonate (10%, 50 ml) was added. The aqueous phase was extracted with ethylacetate (3×60 ml) and the combined organic phases was dried (MgSO4), filtered and evaporated to dryness. Yield: 2.11 g. MS m/z (rel. intensity, 70 eV) 197 (M+, bp), 196 (53), 140 (11), 127 (10), 114 (6).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,3-Difluorophenyl)piperidine
Reactant of Route 2
4-(2,3-Difluorophenyl)piperidine
Reactant of Route 3
4-(2,3-Difluorophenyl)piperidine
Reactant of Route 4
4-(2,3-Difluorophenyl)piperidine
Reactant of Route 5
4-(2,3-Difluorophenyl)piperidine
Reactant of Route 6
4-(2,3-Difluorophenyl)piperidine

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